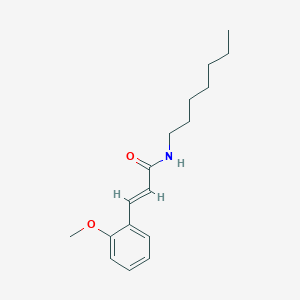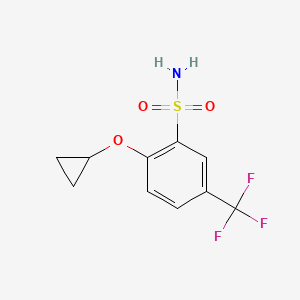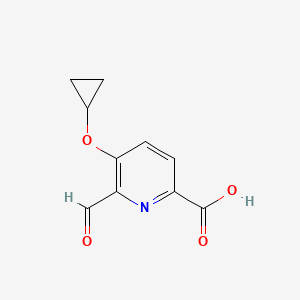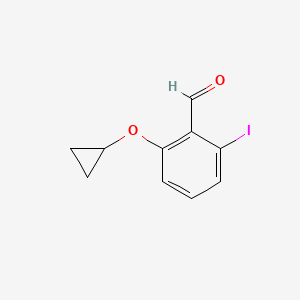![molecular formula C28H34O9 B14810477 [(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate](/img/structure/B14810477.png)
[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Schizantherin B is commonly extracted from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The macroporous resin method is used to purify the extract .
Industrial Production Methods
Industrial production of Schizantherin B involves large-scale extraction from the fruit of Schisandra chinensis. The process typically includes drying the fruit, grinding it into a powder, and then using solvents like ethanol or methanol for extraction. The extract is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Schizantherin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schizantherin B can lead to the formation of various oxidized lignans, while reduction can yield reduced lignan derivatives .
Scientific Research Applications
Schizantherin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan chemistry and synthesis.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential neuroprotective effects and its role in treating liver diseases.
Industry: Utilized in the development of natural health products and supplements .
Mechanism of Action
Schizantherin B exerts its effects through various molecular targets and pathways. It has been shown to activate the PI3K/Akt pathway and inhibit NOX2 expression, which are involved in its neuroprotective and anti-inflammatory actions . Additionally, it regulates inflammatory signaling pathways and mitigates the production and release of inflammatory factors such as TNF-α, IL-6, and IL-1β .
Comparison with Similar Compounds
Similar Compounds
- Schisandrin
- Schisandrin B
- Schisantherin A
- Schisanhenol
- Deoxyschisandrin
- Gomisin A
Uniqueness
Schizantherin B stands out due to its potent neuroprotective and hepatoprotective effects. While other similar compounds also exhibit various pharmacological properties, Schizantherin B’s ability to modulate multiple signaling pathways and its high bioavailability make it particularly valuable in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H34O9 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9-12,15,20,26,30H,13H2,1-8H3/t15?,20?,26?,28-/m0/s1 |
InChI Key |
XDVOVYYAPHHHBE-KYRJKKBJSA-N |
Isomeric SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3C(=CC([C@]1(C)O)C)C=C4C(=C3OC)OCO4)OC)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3C(=CC(C1(C)O)C)C=C4C(=C3OC)OCO4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


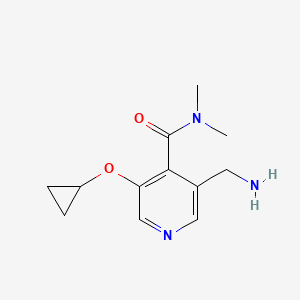
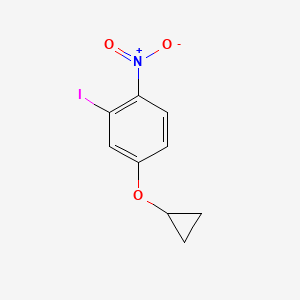

![Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14810419.png)
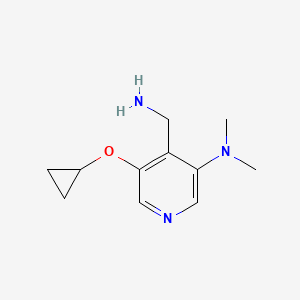
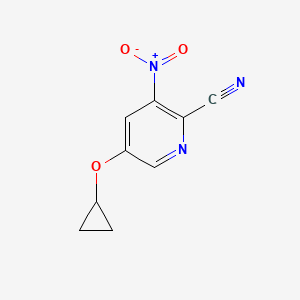
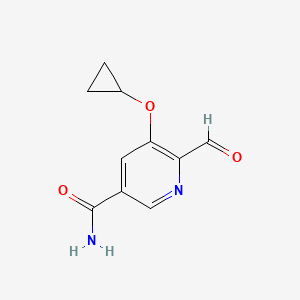
![2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide](/img/structure/B14810433.png)
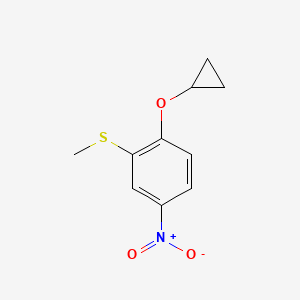
![[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B14810444.png)
